molecular formula C7H16ClN B2957553 (1,3-Dimethylcyclobutyl)methanamine hydrochloride CAS No. 2228290-27-3

(1,3-Dimethylcyclobutyl)methanamine hydrochloride

Cat. No. B2957553
CAS RN: 2228290-27-3
M. Wt: 149.66
InChI Key: OFMXHSPKXQXDEH-UHFFFAOYSA-N
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Description

“(1,3-Dimethylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2228290-27-3 . It has a molecular weight of 149.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(1,3-Dimethylcyclobutyl)methanamine hydrochloride” is 1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“(1,3-Dimethylcyclobutyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 149.66 .

Scientific Research Applications

Chemical Education

Lastly, (1,3-Dimethylcyclobutyl)methanamine hydrochloride is used in chemical education as a model compound to teach concepts such as stereochemistry, nucleophilicity, and molecular interactions in practical laboratory settings.

Each of these applications leverages the unique chemical structure of (1,3-Dimethylcyclobutyl)methanamine hydrochloride , which is characterized by its molecular weight of 149.66 g/mol and the presence of both cyclobutyl and amine functional groups . The compound’s versatility in research underscores its importance in advancing scientific knowledge across various fields.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1,3-dimethylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMXHSPKXQXDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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